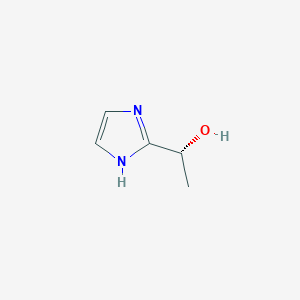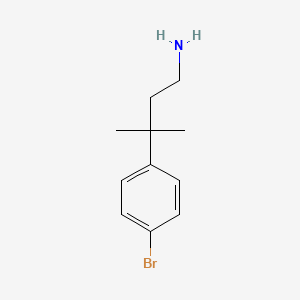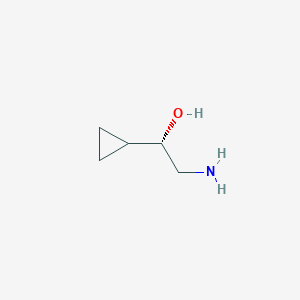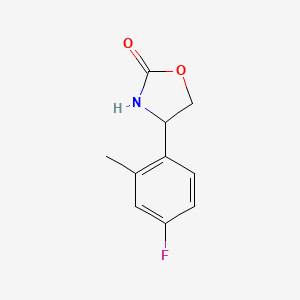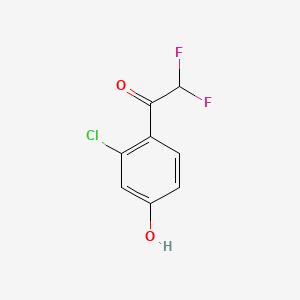
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the chemical formula C8H6ClF2O2 It is a white to light yellow solid with a special aroma
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2-chloro-4-hydroxybenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Condensation: It can undergo condensation reactions with amines or other nucleophiles to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research has investigated its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-4-hydroxyphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: This compound has a similar structure but with a cyclopropylurea group instead of difluoroethanone.
1-(2-Chloro-4-hydroxyphenyl)-2-phenylethanone: This compound has a phenyl group instead of difluoroethanone.
1-(2-Chloro-4-hydroxyphenyl)-2-methylethanone: This compound has a methyl group instead of difluoroethanone.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H5ClF2O2 |
|---|---|
Molekulargewicht |
206.57 g/mol |
IUPAC-Name |
1-(2-chloro-4-hydroxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-4(12)1-2-5(6)7(13)8(10)11/h1-3,8,12H |
InChI-Schlüssel |
XQVBOGSURGKJQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


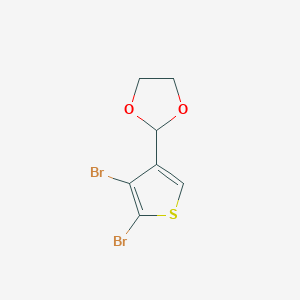


![1-{1-cyclopropyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanaminedihydrochloride](/img/structure/B13599988.png)
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
